molecular formula C20H22N2O2 B4629025 3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide

3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide

Cat. No.: B4629025
M. Wt: 322.4 g/mol
InChI Key: UFANZBVZCYMAJN-UHFFFAOYSA-N
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Description

3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide typically involves the construction of the pyrrolidine ring followed by the attachment of the phenyl and propanamide groups. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of catalysts like rhodium or iridium and may require specific temperature and solvent conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Methods such as the use of stable O-benzoylhydroxylamines as alkyl nitrene precursors and proficient rhodium catalysts have been reported to provide various pyrrolidines in very good yields . These methods are optimized for large-scale production, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of the pyrrolidine ring and the phenylpropanamide structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(13-8-16-6-2-1-3-7-16)21-18-11-9-17(10-12-18)20(24)22-14-4-5-15-22/h1-3,6-7,9-12H,4-5,8,13-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFANZBVZCYMAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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